1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea is a urea derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 3-fluorophenyl group at the 1-position and a mesityl (2,4,6-trimethylphenyl) group at the 3-urea position. The compound’s structure combines electron-withdrawing (3-fluorophenyl) and sterically bulky (mesityl) substituents, which are hypothesized to influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,4,6-trimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-12-7-13(2)19(14(3)8-12)23-20(26)22-16-10-18(25)24(11-16)17-6-4-5-15(21)9-17/h4-9,16H,10-11H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLWTJVEEYHMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the condensation of an appropriate amine with a diketone, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidinone intermediate.
Formation of the Mesitylurea Moiety: The final step involves the reaction of the intermediate with mesityl isocyanate to form the mesitylurea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-fluorophenyl group in the target compound introduces steric and electronic effects distinct from para-substituted halogens (e.g., 4-Cl in 2b or 4-Br in 2c). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine or bromine .
Fluorophenyl-Containing Compounds
The 3-fluorophenyl group is also found in unrelated scaffolds, such as chromenones (e.g., Example 64 in ). In these cases, fluorine’s meta position may optimize π-stacking interactions or modulate solubility.
Data Table: Substituent Impact on Key Properties
| Property | 3-Fluorophenyl (Target) | 4-Chlorophenyl (2b) | 4-Bromophenyl (2c) | Mesitylurea (Target) | Hydrazinecarboxamide (2a–c) |
|---|---|---|---|---|---|
| Electron Effects | Strongly withdrawing | Moderately withdrawing | Moderately withdrawing | Neutral | Mildly donating |
| Steric Bulk | Moderate | Low | Low | High | Low |
| Metabolic Stability | High (C-F bond inertness) | Moderate | Moderate | Variable | Low (amide hydrolysis) |
| Synthetic Accessibility | Moderate | High | High | Moderate | High |
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: . Its unique arrangement includes a pyrrolidinone ring and a urea functional group, which are critical for its biological interactions.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 373.39 g/mol |
| SMILES | Cc1c(C(C(NC(CC2=O)CN2c2cccc(F)c2)=O)=O)c(cccc2)c2[nH]1 |
Biological Activity
Recent studies have indicated that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea exhibits significant biological activities, particularly in the modulation of enzyme activities and receptor binding.
The compound appears to interact with various molecular targets, influencing cellular pathways associated with disease processes. For instance:
- Enzyme Modulation : Preliminary findings suggest that it may enhance or inhibit specific enzyme activities, impacting metabolic pathways.
- Receptor Binding : The presence of fluorine in the phenyl group may enhance binding affinity to certain receptors, potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study reported that derivatives of pyrrolidinone compounds, including this one, showed promising anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
- Neuroprotective Effects : Another research highlighted its potential neuroprotective effects in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease.
- Antimicrobial Properties : In vitro tests demonstrated that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea exhibited antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea | Anticancer, Antimicrobial | Induces apoptosis; effective against bacteria |
| N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]isobutyramide | Neuroprotective | Reduces oxidative stress; inflammation inhibition |
| N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide | Anticancer | Shows promise in targeting cancer cell metabolism |
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-mesitylurea. Potential areas for future investigation include:
- In vivo Studies : To assess the therapeutic efficacy and safety profiles.
- Mechanistic Studies : To clarify the pathways involved in its biological effects.
- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
